molecular formula C11H16N4 B1480874 (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine CAS No. 2098012-10-1

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Cat. No.: B1480874
CAS No.: 2098012-10-1
M. Wt: 204.27 g/mol
InChI Key: JDMYGXGYCHOUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a high-purity chemical compound for research use. It features an imidazo[1,2-b]pyrazole scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its potential as a versatile building block for the synthesis of pharmacologically active molecules . The imidazo[1,2-b]pyrazole core structure is recognized for its broad pharmacological potential. While the specific applications of this compound are under investigation, research on closely related analogs indicates that such structures are explored for their anti-inflammatory, antiviral, and antidiabetic effects, as well as for their ability to inhibit cancer cell growth . Furthermore, structurally similar compounds, such as those based on the imidazo[1,2-a]pyrazine core, have been identified as potent and selective negative modulators of AMPA receptors in the central nervous system, showing promise as effective anticonvulsants . The cyclopentyl substitution and the primary methanamine functional group make this compound a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(1-cyclopentylimidazo[1,2-b]pyrazol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-8-9-7-11-14(5-6-15(11)13-9)10-3-1-2-4-10/h5-7,10H,1-4,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMYGXGYCHOUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC(=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Imidazo[1,2-b]pyrazole Derivatives

Imidazo[1,2-b]pyrazoles are commonly synthesized through the condensation and cyclization of appropriately substituted pyrazine and imidazole precursors. The synthetic routes often involve:

  • Formation of the pyrazole ring via cyclization reactions involving β-diketones or 1,3-dicarbonyl compounds.
  • Construction of the imidazo ring fused to the pyrazole by nucleophilic addition and subsequent cyclization.
  • Introduction of substituents such as cyclopentyl groups via nucleophilic substitution or addition reactions.

A representative method involves the reaction of N-amino-2-iminopyridines or related intermediates with cyclic β-diketones under oxidative conditions, leading to fused heterocyclic systems with high yields (80–90%).

Specific Preparation of Cyclopentyl-Substituted Imidazo[1,2-b]pyrazoles

The synthesis of cyclopentyl-substituted imidazo[1,2-b]pyrazoles like (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine typically follows these key steps:

  • Starting materials: Aminopyrazine derivatives or N-amino-2-iminopyridines are reacted with cyclic β-diketones such as 1,3-cyclopentanedione.
  • Reaction conditions: The mixture is heated in ethanol with acetic acid under an oxygen atmosphere at elevated temperatures (around 130 °C) for extended periods (e.g., 18 hours).
  • Mechanism: The enol form of the cyclic diketone adds nucleophilically to the amino-iminopyridine, followed by oxidative dehydrogenation and cyclization, resulting in the fused imidazo[1,2-b]pyrazole ring system bearing the cyclopentyl substituent.
  • Product isolation: Crystallization or filtration yields the target heterocycle, which can be further functionalized to introduce the methanamine group at the 6-position.

This method has been demonstrated to be versatile and environmentally friendly, allowing for the synthesis of various substituted analogues with good yields.

Research Findings and Data Summary

Step Reagents/Conditions Yield (%) Notes
Condensation of N-amino-2-iminopyridine with 1,3-cyclopentanedione in EtOH, AcOH, O2 atmosphere, 130 °C, 18 h Formation of cyclopenta-fused imidazo[1,2-b]pyrazole core 72–74% High yield, environmentally friendly oxidative cyclization
Halogenation at 6-position (e.g., bromination) Standard halogenation methods Variable Prepares intermediate for amination
Nucleophilic substitution or Pd-catalyzed amination with ammonia or amine PdCl2(dppf), Cs2CO3, dioxane/water, 70–130 °C, 3–20 h Moderate to high Efficient introduction of methanamine group
Reduction of nitrile to amine (if nitrile intermediate used) LiAlH4 or catalytic hydrogenation High Alternative route to amine functionality

Summary of Key Synthetic Routes

Route Description Advantages Limitations
Oxidative cyclization of N-amino-2-iminopyridine with cyclic β-diketones Direct formation of fused heterocycle with cyclopentyl ring High yield, single-step, environmentally friendly Requires oxygen atmosphere and elevated temperature
Halogenation followed by Pd-catalyzed amination Enables selective introduction of methanamine High selectivity, adaptable to various amines Requires palladium catalysts and careful reaction control
Reduction of nitrile intermediates Straightforward conversion of nitrile to amine High yield, simple reagents Nitrile precursor synthesis may be complex

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,2-b]pyrazole carboxylic acids.

    Reduction: Formation of reduced imidazo[1,2-b]pyrazole derivatives.

    Substitution: Formation of substituted imidazo[1,2-b]pyrazole derivatives with various functional groups.

Scientific Research Applications

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Functional Group Variation: Methanol vs. Methanamine

This substitution may decrease solubility in aqueous acidic conditions and alter binding interactions in biological systems .

Heterocyclic Core Modification: Pyridazine vs. Pyrazole

The pyridazine analog (CAS 1201597-28-5) replaces the pyrazole ring with a pyridazine system. However, the smaller methyl substituent (vs. cyclopentyl) reduces steric hindrance, possibly improving binding to flat molecular targets .

Substituent Variation: Propargyl vs. Cyclopentyl

The propargyl-substituted analog (CAS 2092038-99-6) replaces the cyclopentyl group with a terminal alkyne. This modification enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation. However, the linear propargyl group may reduce hydrophobic interactions compared to the bulky cyclopentyl moiety .

Biological Activity

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound features an imidazo-pyrazole core, which is known for its diverse biological activities. The cyclopentyl group enhances its lipophilicity, potentially improving bioavailability. The structure can be represented as follows:

C12H15N5\text{C}_{12}\text{H}_{15}\text{N}_5

Research indicates that (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has shown inhibitory activity against various kinases involved in signaling pathways related to cancer and inflammation. For example, it targets ERK1/2, AKT, and p38MAPK pathways, which are crucial in cellular proliferation and survival .
  • Modulation of Neutrophil Chemotaxis : Studies have demonstrated that this compound can inhibit neutrophil chemotaxis by interfering with intracellular signaling pathways, suggesting a role in managing inflammatory responses .

Efficacy Against Platelet Aggregation

A series of experiments were conducted to evaluate the inhibitory effects of the compound on human platelet aggregation. The results are summarized in Table 1.

CompoundIC50 (μM)Inhibition Type
1<100Platelet aggregation
2<100ROS production
3<100p38MAPK phosphorylation

Table 1 : Inhibitory effects of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine on various biological parameters.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of the compound in a murine model of acute inflammation. The administration of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels compared to control groups.

Case Study 2: Cancer Cell Proliferation

In vitro assays were performed using various cancer cell lines to assess the cytotoxic effects of the compound. Results indicated that it effectively reduced cell viability in a dose-dependent manner, particularly in breast cancer and leukemia cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 2
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

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